1-(3,3-difluoropropyl)piperazinedihydrochloride
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Overview
Description
1-(3,3-difluoropropyl)piperazinedihydrochloride is a chemical compound with the molecular formula C7H16Cl2F2N2 and a molecular weight of 237.1181 g/mol It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(3,3-difluoropropyl)piperazinedihydrochloride typically involves the reaction of piperazine with 3,3-difluoropropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(3,3-difluoropropyl)piperazinedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Scientific Research Applications
1-(3,3-difluoropropyl)piperazinedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-difluoropropyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(3,3-difluoropropyl)piperazinedihydrochloride can be compared with other similar compounds, such as:
1-(3-fluoropropyl)piperazine dihydrochloride: This compound has a similar structure but contains only one fluorine atom.
1-(2,2-difluoroethyl)piperazine dihydrochloride: This compound has a similar structure but contains a difluoroethyl group instead of a difluoropropyl group.
1-(3,3-difluoropropyl)piperazine: This compound is similar but does not contain the dihydrochloride salt form.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3,3-difluoropropyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11-5-2-10-3-6-11;;/h7,10H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCRNKPYSOAXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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